2-Chloro-4-iodo-6-(trifluoromethyl)aniline
Overview
Description
2-Chloro-4-iodo-6-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)aniline typically involves halogenation reactions. One common method involves the selective iodination of 2-Chloro-6-(trifluoromethyl)aniline. This can be achieved by treating the compound with diisopropylamine lithium in tetrahydrofuran at -85°C, followed by the addition of iodine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-6-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Chloro-4-iodo-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-6-(trifluoromethyl)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, influenced by the presence of the chlorine, iodine, and trifluoromethyl groups. These functional groups can affect the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)aniline: Lacks the iodine substituent.
4-Iodo-2-(trifluoromethyl)aniline: Lacks the chlorine substituent.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains two chlorine atoms instead of iodine.
Uniqueness
2-Chloro-4-iodo-6-(trifluoromethyl)aniline is unique due to the combination of chlorine, iodine, and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
2-chloro-4-iodo-6-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGNEKXIVQIDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248090 | |
Record name | 2-Chloro-4-iodo-6-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-33-1 | |
Record name | 2-Chloro-4-iodo-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-iodo-6-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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